2-Fluorocyclooctane-1-sulfonyl chloride
Overview
Description
2-Fluorocyclooctane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C8H14ClFO2S. This compound is characterized by the presence of a fluorine atom attached to a cyclooctane ring, along with a sulfonyl chloride functional group. It is primarily used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclooctane-1-sulfonyl chloride typically involves the fluorosulfonylation of cyclooctane derivatives. One common method is the reaction of cyclooctane with sulfuryl fluoride (SO2F2) in the presence of a catalyst to introduce the fluorosulfonyl group. This reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of cyclooctane followed by fluorination and sulfonylation steps. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclooctane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the sulfonyl chloride group can lead to the formation of sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
2-Fluorocyclooctane-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Materials Science: Utilized in the preparation of functional materials with unique properties.
Chemical Biology: Acts as a probe for studying biological systems and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-Fluorocyclooctane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can interact with amino acid residues in proteins, leading to the modification of enzyme activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorocyclohexane-1-sulfonyl chloride: Contains a smaller ring structure, affecting its steric and electronic characteristics.
2-Fluorocyclooctane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of sulfonyl chloride.
Uniqueness
2-Fluorocyclooctane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
2-fluorocyclooctane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXYHJPLCMBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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